molecular formula C18H21N3O3S B2838884 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide CAS No. 1021089-96-2

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2838884
CAS No.: 1021089-96-2
M. Wt: 359.44
InChI Key: OCQIXWRGGMZKNK-UHFFFAOYSA-N
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Description

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a phenylsulfonyl group and an acetamide moiety linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenylsulfonyl or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-1-yl)-2-(pyridin-2-yl)ethan-1-amine
  • N-(pyridin-3-yl)-2-(piperidin-1-yl)acetamide

Uniqueness

2-(1-(phenylsulfonyl)piperidin-2-yl)-N-(pyridin-3-yl)acetamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and biological activities

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(20-15-7-6-11-19-14-15)13-16-8-4-5-12-21(16)25(23,24)17-9-2-1-3-10-17/h1-3,6-7,9-11,14,16H,4-5,8,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQIXWRGGMZKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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